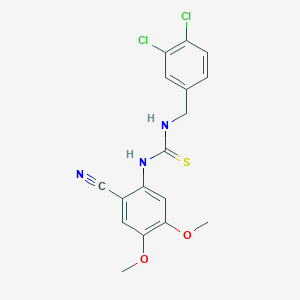![molecular formula C15H12N4O B2558908 1-[4-(2-Amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinon CAS No. 241132-34-3](/img/structure/B2558908.png)
1-[4-(2-Amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[1,2-a]pyrimidin-4-one Derivatives as Aldose Reductase Inhibitors
The study of pyrido[1,2-a]pyrimidin-4-one derivatives has revealed their potential as selective aldose reductase inhibitors with antioxidant activity. These compounds, particularly those with a phenol or catechol moiety, have shown inhibitory potency in the micromolar/submicromolar range. The presence of hydroxyl groups in specific positions significantly enhances their inhibitory effects, while the lengthening of the side chain or methylation of the hydroxyls reduces activity. The compounds' antioxidant properties are notable, with catechol derivatives displaying the best activity. Docking simulations have supported the observed structure-activity relationships .
Synthesis of Benzimidazo[1,2-a]pyrimidin-2-one Derivatives
The synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one has been achieved through the reaction of 2-aminobenzimidazole with ethyl cyanoacetate. This has enabled the creation of novel phenylazopyrimidone dyes, which have been characterized using various spectroscopic techniques. The study of these compounds under different pH levels and solvents has provided insights into their absorption abilities, influenced by the presence of electron-withdrawing or electron-donating groups .
Novel Polyimides from Pyridine-Containing Aromatic Diamine
A new pyridine-containing aromatic diamine monomer has been synthesized, leading to the creation of novel aromatic polyimides. These polyimides exhibit high solubility in polar solvents and can be converted into transparent, flexible films. They demonstrate excellent thermal stability, with high glass transition temperatures and significant weight retention at elevated temperatures. The mechanical properties of these polyimides are outstanding, and they are predominantly amorphous .
Pyrido[2,3-d]pyrimidin-4(1H)-one as Analgesic and Anti-inflammatory Agents
The synthesis of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones has been explored for their potential as analgesic and anti-inflammatory agents. These compounds have shown significant activity in this regard, with lower ulcer indices compared to traditional drugs like aspirin and diclofenac. Their reactivity with various reagents has been studied, and the compounds have been characterized by spectroscopic means .
Transparent Polyimides with Pyrimidine and Pyridine Moieties
The synthesis of polyimides containing pyrimidine or pyridine moieties has been investigated to understand their structure-property relationships. These polyimides are highly soluble, strong, and transparent, with low UV-visible absorption cut-off wavelengths. They exhibit high glass transition temperatures and thermal stability, with low moisture absorption and excellent mechanical properties. The coefficients of thermal expansion for these polyimides have been determined .
Enaminones Derived from Phenylhydroxymethylidene-pyrrolidine-trione
The reaction of phenylhydroxymethylidene-pyrrolidine-trione with difunctional bases has led to the formation of tautomeric Schiff bases and enaminones. These compounds have shown the ability to undergo transamination at the enaminone moiety, which could be of interest for further chemical transformations .
Synthesis and Reactions of Pyrido[1,2-a]pyrimidin-4-ones
A series of pyrido[1,2-a]pyrimidin-4-ones has been synthesized through the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters. The hydrogenation of these compounds has yielded tetrahydropyridopyrimidinones, and thermal treatment has produced naphthyridin-4-ones. The study also explored the exchange of oxo to thio groups, which was successful in substrates without substitution at C-6 .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkungen
Pyrimidine zeigen eine Reihe von pharmakologischen Wirkungen, darunter entzündungshemmende Eigenschaften. Diese Effekte werden auf ihre inhibitorische Wirkung gegen bestimmte wichtige Entzündungsmediatoren zurückgeführt, wie z. B. Prostaglandin E2, induzierbare Stickstoffmonoxid-Synthase, Tumornekrosefaktor-α, Nuclear Factor κB, Leukotriene und Interleukine. Zahlreiche Pyrimidine haben sich als wirksame entzündungshemmende Mittel erwiesen .
Antivirale Aktivität
Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, haben Pyrimidine im Allgemeinen eine antivirale Aktivität gezeigt. Weitere Untersuchungen könnten ihr Potenzial als antivirales Mittel, insbesondere gegen bestimmte Viren, untersuchen .
Anti-HIV-1-Aktivität
Indolderivate, die strukturelle Ähnlichkeiten mit Pyrimidinen aufweisen, wurden auf ihr biologisches Potenzial untersucht. So wurden beispielsweise Indolyl- und Oxochromenylxanthenonderivate als Anti-HIV-1-Mittel bewertet. Obwohl dies nicht direkt mit unserer Verbindung zusammenhängt, zeigt diese Information den breiteren Kontext der antiviralen Forschung .
PARP-1-Hemmung
Unter den Pyrimidinderivaten hat Verbindung 14p starke inhibitorische Wirkungen auf das Enzym PARP-1 (IC50 0,023 M) gezeigt. PARP-1 spielt eine entscheidende Rolle bei der DNA-Reparatur und dem Zellüberleben, was es zu einem interessanten Ziel für die Arzneimittelentwicklung macht .
Fazit
Zusammenfassend lässt sich sagen, dass 1-[4-(2-Amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinon vielversprechend in verschiedenen Bereichen ist, darunter die Modulation von Entzündungen, die antivirale Forschung und die Enzyminhibition. Weitere Untersuchungen und detaillierte Struktur-Aktivitäts-Beziehungsanalysen (SAR) könnten zu neuartigen Analogen mit verstärkter Aktivität und minimaler Toxizität führen . Wenn Sie spezielle Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht zu fragen!
Eigenschaften
IUPAC Name |
1-[4-(2-aminopyrimidin-4-yl)phenyl]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c16-15-17-8-5-14(18-15)11-1-3-12(4-2-11)19-9-6-13(20)7-10-19/h1-10H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPWXBSJNGHLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)N)N3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea](/img/structure/B2558829.png)
![methyl 2-(4-benzoylbenzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2558832.png)

![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)


![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)
![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)
![2,5-Dimethyl-7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2558843.png)
![1'-(3-(3-(4-fluorophenoxy)phenyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2558845.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzhydrylurea](/img/structure/B2558847.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3,4-dimethoxybenzamide](/img/structure/B2558848.png)